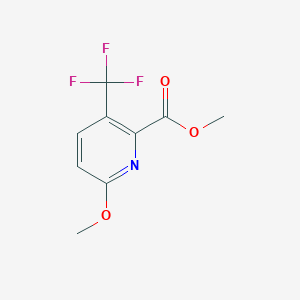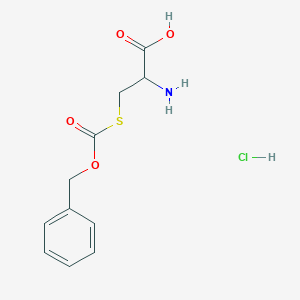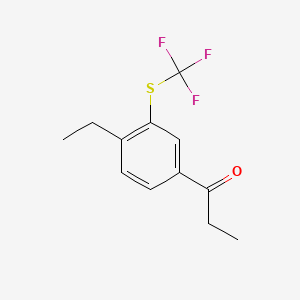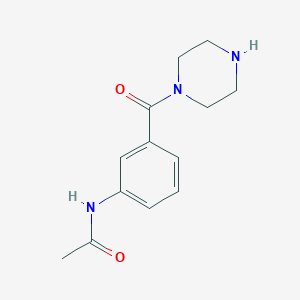
Methyltetrazine-amino-PEG9-CH2CH2NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-amino-PEG9-CH2CH2NHBoc is a compound that belongs to the class of PEGylated linkers. It contains a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is primarily used in bioconjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG9-CH2CH2NHBoc involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-amino-PEG9-CH2CH2NHBoc undergoes various chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable linkages.
Substitution Reactions: The protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as copper(I) bromide. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker.
Major Products Formed
The major products formed from these reactions are bioconjugates and drug delivery systems that incorporate this compound as a linker.
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-amino-PEG9-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Employed in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Methyltetrazine-amino-PEG9-CH2CH2NHBoc involves its ability to form stable linkages with various biomolecules through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters, forming covalent bonds that are stable under physiological conditions. This property makes it an ideal linker for bioconjugation and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-amino-PEG3-CH2CH2NHBoc: A shorter PEG linker with similar reactivity.
Methyltetrazine-amino-PEG8-CH2CH2NHBoc: Another PEG linker with a slightly different chain length.
Uniqueness
Methyltetrazine-amino-PEG9-CH2CH2NHBoc is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications where longer linkers are required for optimal performance.
Eigenschaften
Molekularformel |
C36H60N6O12 |
|---|---|
Molekulargewicht |
768.9 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H60N6O12/c1-30-39-41-34(42-40-30)32-7-5-31(6-8-32)29-38-33(43)9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-28-26-52-24-22-50-20-18-48-16-14-46-12-10-37-35(44)54-36(2,3)4/h5-8H,9-29H2,1-4H3,(H,37,44)(H,38,43) |
InChI-Schlüssel |
JJFSQRLLCATIJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


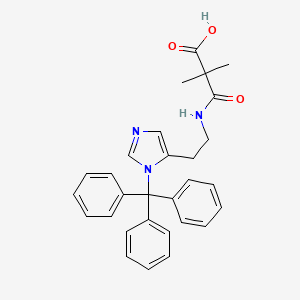
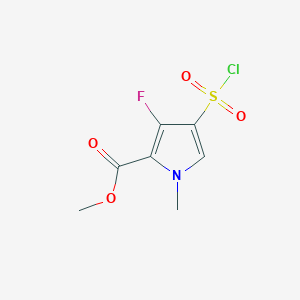
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)


